Conformational Bias in Protein Stability: A Class-Level Advantage of the 4-Fluoropyrrolidine Motif
The 4-fluoropyrrolidine-2-carboxamide core, a structural element of 4-fluoro-N-propylpyrrolidine-2-carboxamide, can stabilize protein structures by biasing ring pucker. In a study on ubiquitin, the incorporation of (2S,4R)-4-fluoroproline ((4R)-FPro) led to a thermodynamic stabilization of −4.71 kJ·mol⁻¹ relative to wild-type ubiquitin, which contains conventional proline [1]. This contrasts with non-fluorinated proline, which does not provide the same conformational pre-organization, demonstrating a quantifiable advantage for fluorinated proline derivatives in protein engineering.
| Evidence Dimension | Thermodynamic protein stabilization (ΔG) |
|---|---|
| Target Compound Data | (2S,4R)-4-fluoroproline-containing ubiquitin: ΔG = −4.71 kJ·mol⁻¹ stabilization [1] |
| Comparator Or Baseline | Wild-type ubiquitin (conventional proline): baseline stability |
| Quantified Difference | −4.71 kJ·mol⁻¹ (stabilization relative to wild-type) |
| Conditions | Thermal and guanidinium chloride-induced denaturation; recombinant protein in E. coli expression system [1] |
Why This Matters
This demonstrates the quantifiable effect of the 4-fluoropyrrolidine motif on protein stability, a property relevant for designing stable protein therapeutics or peptide-based probes.
- [1] Crespo, M. D., & Rubini, M. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e19425. View Source
